molecular formula C20H24O2 B094227 trans-5-Hexyl-2,2'-stilbenediol CAS No. 18221-53-9

trans-5-Hexyl-2,2'-stilbenediol

Cat. No. B094227
CAS RN: 18221-53-9
M. Wt: 296.4 g/mol
InChI Key: WFQYFNUMTUOTGC-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-5-Hexyl-2,2'-stilbenediol, also known as HSB, is a synthetic compound that belongs to the stilbene family. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of trans-5-Hexyl-2,2'-stilbenediol is not fully understood. However, studies have suggested that trans-5-Hexyl-2,2'-stilbenediol exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. trans-5-Hexyl-2,2'-stilbenediol has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.

Biochemical And Physiological Effects

Trans-5-Hexyl-2,2'-stilbenediol has been found to have various biochemical and physiological effects. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol induces cell cycle arrest and apoptosis in cancer cells. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to inhibit the migration and invasion of cancer cells. trans-5-Hexyl-2,2'-stilbenediol has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Trans-5-Hexyl-2,2'-stilbenediol has several advantages as a research tool. It is easy to synthesize and has a high purity. It is also stable under physiological conditions and has low toxicity. However, trans-5-Hexyl-2,2'-stilbenediol has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, trans-5-Hexyl-2,2'-stilbenediol has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.

Future Directions

There are several future directions for research on trans-5-Hexyl-2,2'-stilbenediol. One direction is to investigate the potential of trans-5-Hexyl-2,2'-stilbenediol as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study the mechanism of action of trans-5-Hexyl-2,2'-stilbenediol in more detail, particularly its effects on gene expression. In addition, future research could focus on developing new methods for synthesizing trans-5-Hexyl-2,2'-stilbenediol and improving its solubility in water.

Synthesis Methods

Trans-5-Hexyl-2,2'-stilbenediol can be synthesized through a multi-step reaction process. The first step involves the condensation of 5-bromo-2-hexanone with benzaldehyde to form 5-bromo-2-(phenylmethylene) hexan-1-one. The second step involves the reduction of the carbonyl group in the intermediate product using sodium borohydride to form trans-5-hexyl-2,2'-stilbenediol.

Scientific Research Applications

Trans-5-Hexyl-2,2'-stilbenediol has been found to have potential applications in scientific research, particularly in the fields of cancer research and drug discovery. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol exhibits anticancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to have potential as a drug candidate for the treatment of Alzheimer's disease.

properties

CAS RN

18221-53-9

Product Name

trans-5-Hexyl-2,2'-stilbenediol

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+

InChI Key

WFQYFNUMTUOTGC-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O

SMILES

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O

Origin of Product

United States

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